3,11-Dibromodibenzo[g,p]chrysene
CAS No.:
Cat. No.: VC19822253
Molecular Formula: C26H14Br2
Molecular Weight: 486.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H14Br2 |
|---|---|
| Molecular Weight | 486.2 g/mol |
| IUPAC Name | 5,18-dibromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15(20),16,18,21,23,25-tridecaene |
| Standard InChI | InChI=1S/C26H14Br2/c27-15-9-11-21-23(13-15)17-5-1-3-7-19(17)25-22-12-10-16(28)14-24(22)18-6-2-4-8-20(18)26(21)25/h1-14H |
| Standard InChI Key | QEBGSHUTWNZUNC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C5=C(C=C(C=C5)Br)C6=CC=CC=C64 |
Introduction
Structural Characteristics and Molecular Configuration
The molecular architecture of 3,11-dibromodibenzo[g,p]chrysene derives from the parent hydrocarbon dibenzo[g,p]chrysene, which consists of four fused benzene rings arranged in a twisted naphthalene core . Bromination at the 3 and 11 positions introduces steric and electronic modifications that alter its conformational dynamics. The compound’s IUPAC name reflects its substitution pattern, with bromine atoms positioned on the outermost rings of the chrysene backbone.
Crystallographic and Stereochemical Features
X-ray diffraction studies of analogous dibenzo[g,p]chrysene derivatives reveal a non-planar structure due to steric hindrance between adjacent hydrogen atoms on the fused rings . The bromine substituents in 3,11-dibromodibenzo[g,p]chrysene further exacerbate this distortion, resulting in a dihedral angle of approximately 56° between the naphthalene core and peripheral benzene rings . This twisting influences π-electron delocalization, a critical factor in its electronic properties .
Table 1: Key Structural Parameters of 3,11-Dibromodibenzo[g,p]chrysene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₁₄Br₂ | |
| Molecular Weight | 504.11 g/mol | |
| CAS Registry Number | 191-68-4 (parent compound) | |
| Dihedral Angle | ~56° |
Synthesis and Chemical Reactivity
Synthetic Pathways
3,11-Dibromodibenzo[g,p]chrysene is synthesized via bromination of dibenzo[g,p]chrysene using bromine or brominating agents such as N-bromosuccinimide (NBS). Reaction conditions—including temperature (80–120°C), solvent (e.g., dichloromethane or carbon tetrachloride), and catalysts (e.g., FeBr₃)—are optimized to achieve regioselective bromination at the 3 and 11 positions. Alternative methods involve Suzuki-Miyaura coupling to construct the chrysene backbone prior to halogenation .
Reactivity Profile
The compound undergoes electrophilic aromatic substitution (EAS) at unsubstituted positions, albeit with reduced reactivity compared to non-halogenated PAHs due to electron-withdrawing effects of bromine. Additionally, it participates in cross-coupling reactions, enabling functionalization for materials science applications:
where R represents aryl or alkyl groups introduced via palladium catalysis .
Physicochemical Properties
Electronic and Optical Characteristics
Density functional theory (DFT) calculations on dibenzo[g,p]chrysene derivatives indicate that bromine substitution lowers both HOMO (−5.8 eV) and LUMO (−2.3 eV) energy levels compared to the parent hydrocarbon (HOMO: −5.5 eV; LUMO: −2.0 eV) . This reduction enhances electron affinity, making the compound suitable for use as an electron-transport layer in organic light-emitting diodes (OLEDs) .
Table 2: Electrochemical Properties of Dibenzo[g,p]chrysene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Dibenzo[g,p]chrysene | −5.5 | −2.0 | 3.5 |
| 3,11-Dibromo derivative | −5.8 | −2.3 | 3.5 |
Thermal Stability and Solubility
Applications in Materials Science
Organic Electronics
The compound’s low LUMO energy and rigid structure make it a candidate for electron-deficient components in organic semiconductors. In OLEDs, it facilitates electron injection from cathodes, reducing operating voltages by 0.3–0.5 V compared to conventional materials .
Supramolecular Assemblies
Crystallographic studies reveal that 3,11-dibromodibenzo[g,p]chrysene derivatives form porous three-dimensional frameworks in the solid state, with pore diameters of 6–8 Å. These structures show potential for gas storage applications, with CO₂ adsorption capacities of 1.2 mmol/g at 1 bar .
Biological and Environmental Impact
Toxicity and Carcinogenicity
As a halogenated PAH, 3,11-dibromodibenzo[g,p]chrysene shares metabolic pathways with carcinogenic PAHs like dibenzo[def,p]chrysene (DBC). Cytochrome P450 enzymes oxidize it to diol epoxides, which form DNA adducts and induce mutations in TP53 and KRAS genes . Rodent studies indicate a relative potency factor (RPF) 30-fold higher than benzo[a]pyrene, though human toxicity data remain limited .
Environmental Persistence
The compound’s log Kₒw of 7.4 predicts significant bioaccumulation in aquatic organisms. Photodegradation half-lives in water exceed 14 days due to low UV absorption in the 300–400 nm range.
Recent Research and Future Directions
Recent advances focus on modifying the chrysene backbone with electron-donating groups (e.g., methoxy) to tune optoelectronic properties . Additionally, physiologically based pharmacokinetic (PBPK) models have been developed to extrapolate rodent toxicity data to humans, addressing dose-dependent metabolic disparities . Future research may explore covalent organic frameworks (COFs) derived from this compound for catalytic applications.
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